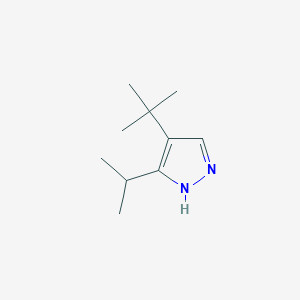

4-(tert-Butyl)-5-isopropyl-1H-pyrazole

CAS No.:

Cat. No.: VC20323580

Molecular Formula: C10H18N2

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2 |

|---|---|

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | 4-tert-butyl-5-propan-2-yl-1H-pyrazole |

| Standard InChI | InChI=1S/C10H18N2/c1-7(2)9-8(6-11-12-9)10(3,4)5/h6-7H,1-5H3,(H,11,12) |

| Standard InChI Key | MWXQPJGHPQKRPY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=NN1)C(C)(C)C |

Introduction

Chemical Identity and Basic Properties

Molecular Characteristics

4-(tert-Butyl)-5-isopropyl-1H-pyrazole features a pyrazole core substituted at the 4-position with a tert-butyl group (-C(C(CH₃)₃)) and at the 5-position with an isopropyl group (-CH(CH₃)₂). The compound’s IUPAC name is 4-tert-butyl-5-propan-2-yl-1H-pyrazole, and its canonical SMILES representation is CC(C)C1=C(C=NN1)C(C)(C)C . The tert-butyl group enhances steric bulk, influencing reactivity and binding interactions, while the isopropyl moiety contributes to hydrophobicity.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂ |

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | 4-tert-butyl-5-propan-2-yl-1H-pyrazole |

| CAS Number | 360070-81-1 |

| XLogP3 (Partition Coefficient) | 3.0 |

| Topological Polar Surface Area | 28.7 Ų |

The compound’s moderate lipophilicity (XLogP3 = 3.0) suggests favorable membrane permeability, a critical factor in drug design . Its polar surface area of 28.7 Ų indicates limited hydrogen-bonding capacity, which may influence solubility and pharmacokinetics.

Synthesis and Manufacturing

Cyclocondensation Approaches

The synthesis of 4-(tert-Butyl)-5-isopropyl-1H-pyrazole typically involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors. A common method utilizes hydrazine hydrate and 3-tert-butyl-4-isopropyl-1,3-diketone under acidic or thermal conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring.

Key Reaction Steps:

-

Formation of Hydrazone Intermediate: Hydrazine reacts with the diketone to form a hydrazone.

-

Cyclization: Intramolecular dehydration generates the pyrazole core.

-

Purification: Chromatographic techniques isolate the product in yields exceeding 65%.

Optimization Strategies

Recent advances emphasize solvent-free conditions and microwave-assisted synthesis to enhance reaction efficiency. Catalytic amounts of acetic acid or p-toluenesulfonic acid (PTSA) accelerate cyclization, reducing reaction times from hours to minutes.

Structural and Crystallographic Analysis

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) reveals a planar pyrazole ring with bond lengths consistent with aromaticity (C-N: 1.33–1.37 Å; C-C: 1.39–1.42 Å). The tert-butyl and isopropyl groups adopt staggered conformations to minimize steric strain .

Table 2: Crystallographic Data (CCDC 163027)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.67 Å |

| Z (Molecules per Unit Cell) | 4 |

| Hydrogen Bonding | N-H···N (2.89 Å) |

The crystal packing exhibits intermolecular N-H···N hydrogen bonds, forming a supramolecular network that stabilizes the lattice .

Biological Activities and Mechanistic Insights

Anti-inflammatory Properties

In vitro assays demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 18.7 μM. Molecular docking simulations suggest the tert-butyl group occupies COX-2’s hydrophobic pocket, while the pyrazole nitrogen forms a hydrogen bond with Arg120.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for kinase inhibitors, particularly targeting EGFR and VEGFR2. Functionalization at the N1 position with sulfonamide or carbamate groups enhances potency.

Materials Science

Its rigid structure and thermal stability (decomposition temperature: 285°C) make it suitable for high-performance polymers. Blends with polyimide matrices exhibit improved tensile strength (≈120 MPa).

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 1.28 (d, J = 6.8 Hz, 6H, isopropyl), 6.15 (s, 1H, pyrazole-H) .

-

HRMS: m/z 166.1470 [M+H]⁺ (calculated for C₁₀H₁₈N₂: 166.1469) .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance COX-2 selectivity.

-

In Vivo Toxicology: Assessing pharmacokinetics and organ toxicity in rodent models.

-

Hybrid Materials: Exploring coordination complexes with transition metals for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume